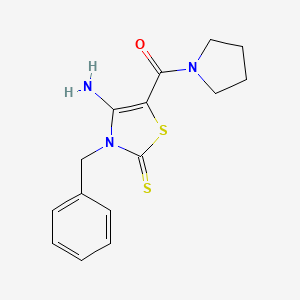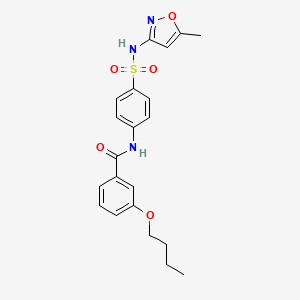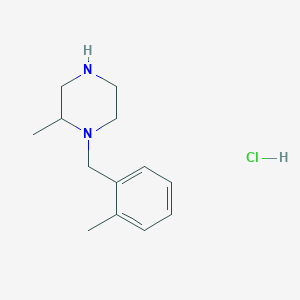
2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride” is a chemical compound with the molecular formula C13H21ClN2 . It has an average mass of 240.772 Da and a monoisotopic mass of 240.139328 Da .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride” consists of a piperazine ring, which is a heterocyclic amine, with a methylbenzyl group attached . The exact structure can be represented by the SMILES notation:Cc1ccccc1CN2CCNCC2 . Physical And Chemical Properties Analysis
The compound has a density of 0.998 g/mL at 25 °C . It has a boiling point of 77-80 °C at 0.1 mmHg . The refractive index is n20/D 1.5430 (lit.) . The partition coefficient (log Pow) is 1.322 .Scientific Research Applications
Metabolic Pathways and Pharmacological Actions
Arylpiperazine derivatives, including those related to 2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride, undergo extensive pre-systemic and systemic metabolism. These compounds are known for their affinity towards serotonin receptors, impacting treatments for depression, psychosis, or anxiety. The metabolites of arylpiperazine derivatives distribute widely in tissues, notably the brain, indicating their significant role in pharmacological actions (Caccia, 2007).
Therapeutic Uses and Drug Design
The piperazine ring is a critical moiety in the design of various therapeutic drugs. This structure is present in many pharmaceuticals with diverse therapeutic applications, such as antipsychotics, antidepressants, anticancer, and antiviral agents. Modifying the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resulting molecules, suggesting a flexible framework for drug discovery (Rathi et al., 2016).
Antimycobacterial Activity
Piperazine derivatives, including structural analogues of 2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride, have shown potent activity against Mycobacterium tuberculosis. The review of compounds over the past five decades highlights piperazine as a crucial building block in anti-TB drug design. These compounds display potential activity against multidrug-resistant and extremely drug-resistant strains of TB, underscoring the importance of piperazine in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Safety and Hazards
“2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride” is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
2-methyl-1-[(2-methylphenyl)methyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-5-3-4-6-13(11)10-15-8-7-14-9-12(15)2;/h3-6,12,14H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWZLRUGEHNODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylbenzyl)piperazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

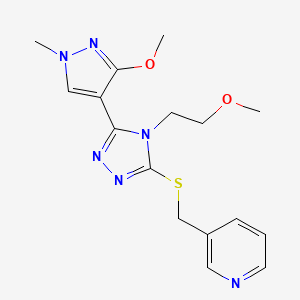
![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2575925.png)
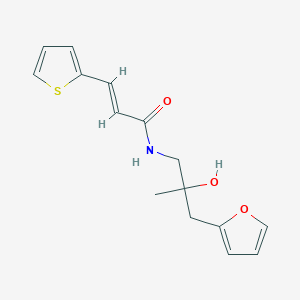
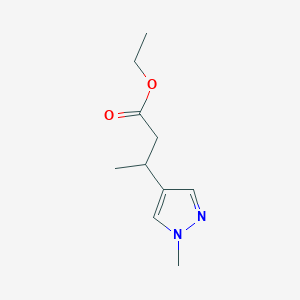

![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2575935.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2575937.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide](/img/structure/B2575938.png)
![3-Amino-1-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2575939.png)
